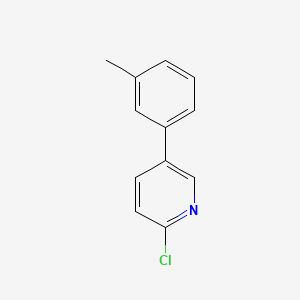

2-Chloro-5-(m-tolyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine (C5H5N), an aromatic heterocyclic compound, and its derivatives are fundamental scaffolds in modern chemical research. rsc.orgsemanticscholar.org As an isostere of benzene (B151609), the pyridine ring is a key component in over 7,000 existing drug molecules of medicinal importance. semanticscholar.org The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor and to be protonated, which influences the solubility and bioavailability of molecules. enpress-publisher.com This has led to the widespread incorporation of pyridine scaffolds in a diverse range of FDA-approved drugs. rsc.orgresearchgate.net

The versatility of the pyridine ring allows for extensive structural modifications, making it a valuable reactant and starting material in the synthesis of pharmaceuticals and agrochemicals. semanticscholar.orgenpress-publisher.com In medicinal chemistry, pyridine derivatives are crucial for developing new drugs targeting a wide array of diseases. enpress-publisher.comresearchgate.net Beyond pharmaceuticals, pyridine-based compounds are also integral to the agricultural industry as insecticides, fungicides, and herbicides, and are used in the textile industry for creating dyes. enpress-publisher.com The continuous exploration of pyridine scaffolds promises the emergence of novel and potent candidates for various applications in the coming years. rsc.orgresearchgate.net

Overview of Halogenated Pyridine Derivatives in Chemical Synthesis

Halogenated pyridines are a critical class of intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules. chemrxiv.orgchempanda.com The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. chemrxiv.org These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. organic-chemistry.orgnih.gov This capability is instrumental in the construction of diverse molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. chempanda.commountainscholar.org

The position and nature of the halogen atom on the pyridine ring significantly influence its reactivity. For instance, the chlorine atom in 2-chloropyridine (B119429) derivatives is susceptible to nucleophilic substitution, enabling the introduction of various functional groups at this position. chempanda.com The regioselectivity of these reactions is a key aspect of their synthetic utility. chemrxiv.orgmountainscholar.org The development of new and efficient methods for the selective halogenation of pyridines remains an active area of research, as it directly impacts the accessibility of these valuable synthetic intermediates. chemrxiv.org

Structural Context of 2-Chloro-5-(m-tolyl)pyridine within Aryl Pyridine Chemistry

In the specific case of this compound, a chloro substituent is present at the 2-position of the pyridine ring, and a meta-tolyl group is attached at the 5-position. The chlorine atom at the 2-position serves as a key reactive site, particularly for palladium-catalyzed cross-coupling reactions. nih.gov The tolyl group at the 5-position, with its methyl substituent on the phenyl ring, contributes to the steric bulk and electronic nature of the molecule. The synthesis of such aryl pyridines is often achieved through transition metal-catalyzed cross-coupling reactions, where a halogenated pyridine is reacted with an appropriate arylboronic acid or a related organometallic reagent. acs.orgoup.com The ability to selectively introduce different aryl groups at various positions on the pyridine ring is a cornerstone of modern synthetic strategies for creating novel and functional molecules. nih.govfrontiersin.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10ClN |

| Molecular Weight | 203.67 g/mol |

| CAS Number | 163563-07-3 |

Spectroscopic Data of a Related Compound: 2-(p-Tolyl)pyridine

| Property | Value | Reference |

| Refractive Index | n20/D 1.617 (lit.) | sigmaaldrich.com |

| Boiling Point | 170-180 °C/20 mmHg (lit.) | sigmaaldrich.com |

| Density | 0.99 g/mL at 25 °C (lit.) | sigmaaldrich.com |

NMR Data for a Structurally Similar Compound: 2-Chloro-5-methylpyridine

| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| D(A) | 8.18 | chemicalbook.com | |

| D(B) | 7.45 | chemicalbook.com | |

| D(C) | 7.13 | chemicalbook.com | |

| D(D) | 2.27 | chemicalbook.com | |

| J(A,B) | 2.5 | chemicalbook.com | |

| J(A,C) | 0.8 | chemicalbook.com | |

| J(A,D) | 0.7 | chemicalbook.com | |

| J(B,C) | 8.5 | chemicalbook.com | |

| J(B,D) | 0.7 | chemicalbook.com | |

| J(C,D) | 0.2 | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

2-chloro-5-(3-methylphenyl)pyridine |

InChI |

InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3 |

InChI Key |

LOIIRZHGQLGKQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 M Tolyl Pyridine and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring provides a direct route to highly substituted derivatives. Methodologies range from classical condensation reactions to modern, highly efficient multi-component approaches.

Traditional methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, have long been established. nih.gov The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. The Bohlmann-Rahtz synthesis offers a route to substituted pyridines by reacting enamines with α,β-unsaturated ketones. researchgate.net

While foundational, these methods often have limitations in scope, sometimes requiring multiple electron-withdrawing groups in the reactants. nih.gov Adapting these classical routes for the specific synthesis of a 2-chloro-5-arylpyridine scaffold would necessitate careful selection of precursors that can withstand the reaction conditions and allow for subsequent, selective introduction of the chloro and tolyl groups. For example, a precursor like 5-methyl-2(1H)-pyridone could be synthesized and then chlorinated to give 2-chloro-5-methylpyridine, a key intermediate. epo.org

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for creating molecular complexity in a single step. researchgate.netbohrium.com These reactions are advantageous as they can reduce synthesis time, cost, and waste by avoiding the isolation of intermediates. researchgate.net Several MCRs have been developed for the synthesis of polysubstituted pyridines.

One common approach involves the one-pot reaction of aldehydes, 1,3-dicarbonyl compounds, malononitrile, and an ammonium source under various catalytic conditions. researchgate.net Nanocatalysts, such as zinc oxide (ZnO) or magnesium oxide (MgO) nanoparticles, have been shown to be effective in promoting these reactions, often under mild or solvent-free conditions. rsc.org For instance, a one-pot, four-component reaction between malononitrile, a substituted aromatic aldehyde, thiazolidine-4-one, and ammonium acetate using MgO nanoparticles can yield polysubstituted pyridines efficiently. rsc.org These strategies offer rapid access to a diverse range of substituted pyridines, which could be tailored to produce the 5-(m-tolyl)pyridine core. nih.gov

| Reaction Name/Type | Typical Components | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| ZnO Nanoparticle Catalyzed | Acetophenones, Benzaldehydes, Ammonium Acetate | ZnO NPs, Solvent-free | High yields, robust strategy | rsc.org |

| MgO Nanoparticle Catalyzed | Malononitrile, Aromatic Aldehydes, Thiazolidine-4-one, Ammonium Acetate | MgO NPs, Ethanol | Reusable catalyst, mild conditions | rsc.org |

| Aza-Wittig/Diels-Alder Sequence | Aryl Aldehydes, α,β-Unsaturated Acids, Enamines | Catalytic, Two-pot process | Rapid access to diverse structures | nih.gov |

| NaOH-Mediated Synthesis | 1,3-Dicarbonyls, Aromatic Aldehydes, Malononitrile, Alcohol | NaOH, Room temperature | Mild conditions, simple execution | researchgate.net |

Functionalization Strategies for Halogenated Pyridines

Functionalization of a pre-formed pyridine ring is a common strategy. This involves the selective introduction of substituents, such as halogens, and direct C-H bond functionalization to build the desired molecular architecture.

The introduction of a chlorine atom at the C-2 position of the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging. A highly effective method for achieving regioselectivity is the halogenation of pyridine N-oxides. nih.gov For example, 3-methylpyridine can be oxidized to 3-methylpyridine N-oxide, which is then subjected to oriented chlorination using agents like benzoyl chloride to yield 2-chloro-5-methylpyridine. google.com

Other methods include direct chlorination of pyridine derivatives under specific conditions. The chlorination of 3-methylpyridine with chlorine gas in the presence of a catalyst can produce 2-chloro-5-methylpyridine. scispace.com Modern approaches utilize N-halosuccinimides, such as N-chlorosuccinimide (NCS), often in unique solvent systems like hexafluoroisopropanol (HFIP), which can enhance reactivity and promote regioselective halogenation under mild conditions without the need for additional catalysts. organic-chemistry.org Specially designed phosphine reagents have also been developed to achieve selective chlorination of substituted pyridines. nih.govchemrxiv.org

| Method | Substrate | Reagent(s) | Key Feature | Reference |

|---|---|---|---|---|

| N-Oxide Activation | Pyridine N-Oxide | Benzoyl Chloride or POCl₃ | Directs halogenation to the 2-position | nih.govgoogle.com |

| Direct Chlorination | 3-Methylpyridine | Cl₂ gas, Catalyst | Direct conversion to a key precursor | scispace.com |

| N-Halosuccinimide | Arenes and Heterocycles | NCS in HFIP | Mild, catalyst-free, and regioselective | organic-chemistry.org |

| Designed Phosphine Reagents | Substituted Pyridines | Phosphine-derived salts, LiCl | Good for complex or sensitive substrates | nih.govchemrxiv.org |

Direct C-H bond functionalization is a state-of-the-art strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org However, the direct and selective functionalization of pyridine is challenging due to its electron-poor nature and the coordinating ability of the nitrogen atom. rsc.org

Catalytic C-H arylation of pyridines containing electron-withdrawing groups has been developed with predictable regioselectivity. nih.gov For instance, palladium-catalyzed protocols can achieve C-H arylation at the C-3 or C-4 positions of substituted pyridines, complementing other functionalization methods. nih.gov Rhodium(I) catalysts have also been employed for the direct arylation of pyridines, providing a rapid route to bis(hetero)aryl products. nih.gov Furthermore, employing a bromo-substituent as a traceless directing group can enable palladium-catalyzed C-H functionalization at the C-3 position of 4-arylpyridines. researchgate.net These advanced methods could potentially be used to directly couple the m-tolyl group to a pre-chlorinated pyridine or functionalize the tolyl ring itself.

Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for forming the C-C bond between the pyridine ring and the m-tolyl group. These reactions typically involve coupling an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling is a prominent example, which would involve the reaction of a pyridine-based boronic acid or ester with an m-tolyl halide, or conversely, m-tolylboronic acid with a halogenated pyridine derivative. A likely pathway to 2-Chloro-5-(m-tolyl)pyridine is the Suzuki coupling of 2-chloro-5-bromopyridine or 2-chloro-5-iodopyridine with m-tolylboronic acid.

Another powerful method is the Negishi cross-coupling, which utilizes organozinc reagents. A practical, kilogram-scale synthesis of a 2-chloro-5-(pyridin-2-yl)pyrimidine intermediate was achieved via a Negishi coupling between an in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, highlighting the scalability of this approach. researchgate.net Similarly, nickel-catalyzed cross-electrophile coupling reactions can be used to couple 2-chloropyridines with alkyl bromides, demonstrating an alternative to traditional cross-coupling pathways. nih.gov

| Coupling Reaction | Pyridine Partner | Aryl Partner | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-5-bromopyridine | m-Tolylboronic acid | Pd(PPh₃)₄, Base | sigmaaldrich.com |

| Suzuki-Miyaura | 2-Chloropyridine-5-boronic acid | 3-Bromotoluene | Pd(OAc)₂, Ligand, Base | sigmaaldrich.com |

| Negishi | 2-Chloro-5-iodopyridine | m-Tolylzinc chloride | Pd(PPh₃)₄ | researchgate.net |

| Stille | 2-Chloro-5-bromopyridine | m-Tolyltributylstannane | Pd(PPh₃)₄ | princeton.edu |

Suzuki-Miyaura Cross-Coupling for Tolyl Group Introduction

The Suzuki-Miyaura reaction stands as the most prominent method for forging the crucial carbon-carbon bond between the pyridine ring and the m-tolyl group in the synthesis of this compound. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a base. researchgate.net For the synthesis of the target compound, this translates to the reaction of 2,5-dichloropyridine with m-tolylboronic acid or its derivatives.

Mechanistic Investigations in Palladium-Catalyzed Suzuki-Miyaura Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The process begins with the oxidative addition of the aryl halide (2,5-dichloropyridine) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides. nih.govelectronicsandbooks.com

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent (m-tolylboronic acid) is transferred to the palladium(II) complex, displacing the halide. The presence of a base is crucial for this step, as it activates the boronic acid, facilitating the transfer. mdpi.com Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the desired cross-coupled product, this compound, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

In the context of dihalopyridines like 2,5-dichloropyridine, regioselectivity becomes a critical mechanistic consideration. The relative reactivity of the C-Cl bonds at the C2 and C5 positions dictates the outcome of the reaction. Generally, the C2 position is more activated towards oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom. rsc.org However, specific reaction conditions and ligand choices can influence this selectivity. nih.gov

Ligand Design and Catalyst Optimization for Selective Coupling

The choice of ligand is paramount in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling. Bulky and electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination. nih.gov For the synthesis of this compound from 2,5-dichloropyridine, achieving selective coupling at the C5 position is a significant challenge due to the higher intrinsic reactivity of the C2 position.

Recent studies have shown that unconventional C5-selectivity can be achieved under "ligand-free" conditions, often referred to as Jeffery conditions. This approach likely involves the formation of palladium nanoparticles that exhibit different catalytic behavior compared to traditional homogeneous catalysts. While the exact mechanism is still under investigation, it is believed that multinuclear palladium species may be responsible for this unusual selectivity.

Below is a data table summarizing the optimization of reaction conditions for the selective Suzuki-Miyaura coupling of dichloropyridines with arylboronic acids, highlighting the crucial role of the catalytic system.

This table is illustrative and compiles general findings on the selectivity of Suzuki-Miyaura reactions with dichloropyridines. Specific yields and selectivities can vary based on precise reaction conditions.

Scope and Limitations of Substrate Tolerance in Aryl Chloride Coupling

The Suzuki-Miyaura coupling of aryl chlorides, such as 2,5-dichloropyridine, is generally more challenging than that of the corresponding bromides or iodides due to the stronger C-Cl bond. electronicsandbooks.com However, the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands, has significantly expanded the scope of this reaction. nih.gov

The reaction is tolerant of a wide range of functional groups on both the aryl chloride and the boronic acid partner. For the synthesis of this compound and its analogues, various substituted phenylboronic acids can be employed. Electron-donating or electron-withdrawing groups on the boronic acid can influence the reaction rate, but generally, the coupling proceeds efficiently.

A key limitation is the potential for competitive reactions, such as the homocoupling of the boronic acid and hydrodehalogenation of the aryl chloride. These side reactions can be minimized by careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.gov

Other Metal-Catalyzed C-C Bond Forming Reactions

While the Suzuki-Miyaura coupling is the most prevalent method, other metal-catalyzed reactions can also be employed for the synthesis of the this compound scaffold.

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed Suzuki-Miyaura type couplings can be particularly effective for the activation of aryl chlorides. nih.gov The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the elementary steps can have different relative rates, and nickel catalysts can sometimes offer complementary reactivity and selectivity. For the synthesis of this compound, a nickel-based catalyst could potentially be used to couple 2,5-dichloropyridine with m-tolylboronic acid or a related organometallic reagent.

Palladium-Catalyzed Annulation and Cyclization Strategies

Palladium-catalyzed annulation and cyclization reactions represent an alternative approach to constructing the substituted pyridine ring system. These methods typically involve the formation of multiple bonds in a single operation, offering a high degree of synthetic efficiency. rsc.org For the synthesis of a 2-chloro-5-arylpyridine, a potential strategy could involve the palladium-catalyzed cyclization of appropriately substituted acyclic precursors. For instance, a palladium-catalyzed cascade reaction could assemble the pyridine ring with the chloro and aryl substituents in the desired positions. researchgate.net While less direct than a cross-coupling approach, these methods can provide access to complex pyridine derivatives from simple starting materials.

Advanced Synthetic Protocols and Green Chemistry Initiatives

The synthesis of pyridine derivatives, including this compound and its precursors, has been significantly advanced by the adoption of modern synthetic protocols and green chemistry principles. These methodologies aim to enhance reaction efficiency, reduce environmental impact, and improve safety and scalability. Key areas of innovation include the use of microwave irradiation, continuous flow processing, and novel catalytic systems like ionic liquids and heterogeneous catalysts.

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical transformations, offering substantial improvements over conventional heating methods. researchgate.net This technique utilizes microwave energy to heat reaction mixtures directly and efficiently, leading to rapid temperature increases and often resulting in dramatically reduced reaction times, higher yields, and cleaner product profiles. researchgate.netresearchgate.net

The Bohlmann-Rahtz pyridine synthesis, a classic method for preparing substituted pyridines, has been adapted to microwave conditions with significant success. organic-chemistry.org Traditionally, this reaction involves a two-step process: a Michael addition followed by a high-temperature cyclodehydration. researchgate.net Microwave irradiation facilitates a one-pot procedure where both steps occur concurrently, shortening the synthesis from hours to mere minutes. researchgate.netorganic-chemistry.org For instance, the reaction of ethyl β-aminocrotonate with various alkynones at 170°C under microwave heating can produce tri- or tetrasubstituted pyridines in 10-20 minutes with yields of up to 98%, far surpassing the efficiency of conventional heating in a sealed tube. organic-chemistry.org The choice of solvent can be critical, with polar solvents like DMSO showing superior performance. organic-chemistry.org Furthermore, the addition of Brønsted or Lewis acid catalysts such as acetic acid or ZnBr₂ can further accelerate the transformation. organic-chemistry.org

Microwave-assisted multicomponent reactions (MCRs) have also become a popular strategy for the efficient construction of complex heterocyclic scaffolds. acs.orgnih.gov These reactions combine three or more starting materials in a single step, and microwave irradiation can significantly enhance their speed and efficiency. nih.gov For example, the synthesis of highly functionalized pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot, three-component reaction under microwave heating, resulting in shorter reaction times and higher yields compared to conventional methods. nih.govmdpi.com

Microwave-Assisted Synthesis of Pyridine Derivatives

| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Ethynyl ketones | 170°C, DMSO, Acetic acid or ZnBr₂ catalyst | 10–20 min | Up to 98% | organic-chemistry.org |

| Three-Component Reaction | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | DMF, Catalyst-free | Not specified | High | acs.org |

| Three-Component Reaction | Aldehydes, Malononitrile, Thiophenol | ZnCl₂, Solvent-free | Shortened | Moderate to good | mdpi.com |

| [4+2] Cycloaddition | 6H-1,2-oxazines, Alkynes | Lewis acid (TiCl₄ or BF₃·OEt₂) | Not specified | High | nih.govmdpi.com |

Continuous Flow Reaction Modules for Pyridine Intermediates

Continuous flow chemistry has revolutionized the synthesis of chemical intermediates by moving from traditional batch processing to modular, continuous systems. This technology offers significant advantages in terms of safety, scalability, process control, and efficiency. organic-chemistry.orguc.pt Flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orguc.pt

The combination of microwave heating and continuous flow processing further enhances synthetic efficiency. The Bohlmann–Rahtz pyridine synthesis has been adapted to a continuous flow microwave reactor, enabling a one-step process without the need to isolate intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov This integrated approach overcomes issues like poor solubility of intermediates and allows for mesoscale production without significant changes to reaction conditions. beilstein-journals.orgbeilstein-journals.org Recently, derivatives of 2-chloro-5-(chloromethyl)pyridine, a structurally related and industrially important intermediate, have been synthesized using a continuous flow reactor module, highlighting the technology's applicability for producing bioactive compounds efficiently and safely. researchgate.net

Continuous Flow Synthesis of Pyridine Intermediates

| Target Intermediate | Starting Material(s) | Reactor Type | Key Conditions | Throughput/Yield | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxides | Pyridine derivatives, H₂O₂ | Packed-bed microreactor (TS-1 catalyst) | Methanol solvent | Up to 99% yield | organic-chemistry.org |

| 4-Nitropyridine | Pyridine N-oxide, HNO₃/H₂SO₄, PCl₃ | Two-step flow system | Continuous extraction | 0.716 kg/day; 83% overall yield | researchgate.net |

| Trisubstituted Pyridines | Enamines, Ethynyl ketones | Microwave flow reactor | Brønsted acid catalyst | 76% yield (single regioisomer) | beilstein-journals.orgbeilstein-journals.org |

| 2-Chloro-5-(hydrazinylmethyl)pyridine derivatives | 2-Chloro-5-(chloromethyl)pyridine, Hydrazine hydrate | Flow reactor module | Mild conditions | Improved efficiency and safety | researchgate.net |

Application of Ionic Liquids and Heterogeneous Catalysts in Pyridine Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and recyclable catalysts to minimize waste and energy consumption. Ionic liquids (ILs) and heterogeneous catalysts are at the forefront of this initiative in pyridine synthesis.

Ionic Liquids (ILs) are salts with low melting points, often liquid at or near room temperature. mdpi.com They are characterized by negligible vapor pressure, high thermal stability, and tunable solubility, making them attractive "green" alternatives to volatile organic solvents. mdpi.com In pyridine synthesis, ILs can act as both the solvent and the catalyst. wikipedia.org For instance, the Hantzsch pyridine synthesis can be conducted at room temperature using ionic liquids as catalysts, which are non-toxic and easy to handle, leading to high yields and simplifying the reaction setup. wikipedia.org Basic ionic liquids, such as [bmim]OH, have been shown to efficiently promote one-pot condensations to produce highly substituted pyridines, with the added benefit that the ionic liquid can be recovered and recycled. organic-chemistry.org

Heterogeneous Catalysts offer significant advantages over their homogeneous counterparts, primarily their ease of separation from the reaction mixture, which allows for simple recovery and reuse. This simplifies product purification and reduces waste. In the gas-phase synthesis of pyridine from simple molecules like aldehydes and ammonia, solid acid catalysts such as zeolites (e.g., ZSM-5) have demonstrated high activity. researchgate.net The catalytic performance can be tuned by modifying the zeolite with metal ions like Co²⁺ or Fe³⁺ to optimize surface acidity, leading to pyridine yields as high as 78%. researchgate.net Other solid acids, like montmorillonite K-10 clay, have been used as environmentally safe catalysts for multicomponent reactions under solvent-free, microwave-assisted conditions to produce quinolines, which are structurally related to pyridines. mdpi.com Furthermore, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile and green route to symmetrical pyridines, avoiding the need for additives and demonstrating applicability on a gram scale. rsc.org

Green Catalysis in Pyridine Synthesis

| Catalyst Type | Catalyst Example | Reaction | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Ionic Liquid | [bmim]OH | One-pot condensation of aldehydes, malononitrile, and thiophenols | Recyclable, acts as solvent and catalyst | High | organic-chemistry.org |

| Ionic Liquid | Not specified | Hantzsch pyridine synthesis | Non-toxic, room temperature reaction | High | wikipedia.org |

| Heterogeneous Catalyst | CoZSM-5 (Zeolite) | Synthesis from aldehydes and ammonia | Recyclable, high activity | Up to 78% | researchgate.net |

| Heterogeneous Catalyst | FeCl₃ | Cyclization of ketoxime acetates and aldehydes | Inexpensive, good functional group tolerance, additive-free | High | rsc.org |

| Heterogeneous Catalyst | Montmorillonite K-10 | Three-component domino reaction | Environmentally safe, solvent-free conditions | Not specified | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. High-resolution ¹H and ¹³C NMR, along with correlational spectroscopy, provide a complete picture of the proton and carbon framework of 2-Chloro-5-(m-tolyl)pyridine.

High-Resolution ¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and the m-tolyl rings. The chemical shifts (δ) are influenced by the electronic effects of the chlorine atom and the tolyl group.

The protons on the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. Specifically, the proton at the C6 position (H-6), being adjacent to the nitrogen and ortho to the chlorine, would likely be the most downfield. The proton at C4 (H-4) would be influenced by the adjacent tolyl group, and the proton at C3 (H-3) would also resonate in this region. The coupling constants (J) between these protons would reveal their connectivity.

The m-tolyl group protons would present as a characteristic pattern. The methyl group protons would appear as a singlet around 2.4 ppm. The aromatic protons of the tolyl ring would show a complex splitting pattern in the range of 7.0-7.5 ppm, typical for a meta-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate at specific chemical shifts, with the carbon bearing the chlorine atom (C-2) being significantly affected. The carbon atoms of the m-tolyl group, including the methyl carbon, will also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| H-3 | Predicted | Predicted |

| H-4 | Predicted | Predicted |

| H-6 | Predicted | Predicted |

| C-2 | - | Predicted |

| C-3 | - | Predicted |

| C-4 | - | Predicted |

| C-5 | - | Predicted |

| C-6 | - | Predicted |

| m-Tolyl Ring | ||

| CH₃ | ~2.4 (s) | ~21 |

| Ar-H | ~7.0-7.5 (m) | ~125-140 |

| C-1' | - | Predicted |

| C-2' | - | Predicted |

| C-3' | - | Predicted |

| C-4' | - | Predicted |

| C-5' | - | Predicted |

| C-6' | - | Predicted |

Note: The chemical shifts are predicted based on known values for similar structures and are subject to variation based on solvent and experimental conditions. 's' denotes a singlet and 'm' a multiplet.

Correlational Spectroscopy (e.g., COSY, HMQC) for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For instance, cross-peaks would be observed between H-3 and H-4 on the pyridine ring, confirming their neighboring positions. Similarly, correlations among the aromatic protons of the m-tolyl ring would help in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of each carbon atom in the molecule by linking it to its attached proton(s). For example, the signal for the methyl protons would show a correlation to the methyl carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the tolyl group.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations from both rings are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to be observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

Ring breathing modes: The pyridine ring will exhibit characteristic "breathing" vibrations.

Substituent-sensitive modes: Vibrations sensitive to the substitution pattern on the benzene ring will also be present.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Pyridine Ring Breathing | ~990 | Raman (strong) |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | IR (strong) |

Theoretical-Experimental Spectral Correlation

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with the experimental IR and Raman spectra allows for a more precise assignment of the observed vibrational bands to specific molecular motions. This correlation is a powerful tool for confirming the structure and understanding the vibrational dynamics of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z).

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at [M]⁺ and another at [M+2]⁺ with about one-third the intensity.

The fragmentation pattern in the mass spectrum provides further structural clues. Common fragmentation pathways for this compound would likely involve:

Loss of a chlorine atom: A fragment corresponding to [M-Cl]⁺.

Loss of a methyl group: A fragment corresponding to [M-CH₃]⁺.

Cleavage of the bond between the two rings: This would lead to fragments corresponding to the chloropyridinyl cation and the tolyl cation.

Loss of HCl: A fragment corresponding to [M-HCl]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion peak with isotopic pattern for chlorine |

| [M-Cl]⁺ | Loss of the chlorine atom |

| [M-CH₃]⁺ | Loss of the methyl group from the tolyl ring |

| [C₆H₄Cl]⁺ | Chloropyridinyl fragment |

| [C₇H₇]⁺ | Tolyl fragment (tropylium ion) |

This comprehensive spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a robust framework for the complete structural elucidation and characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination

No published data available.

Conformational Analysis and Torsion Angles

No published data available.

Crystal Packing and Unit Cell Parameters

No published data available.

Computational and Theoretical Investigations of 2 Chloro 5 M Tolyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and reactivity of chemical compounds. These methods are routinely applied to novel pyridine (B92270) derivatives to understand their intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of molecules like 2-Chloro-5-(m-tolyl)pyridine, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

For instance, studies on related molecules such as 2-chloronicotinic acid and various N,N-diacylaniline derivatives have utilized DFT (at the B3LYP/6–31G* level, for example) to optimize ground state geometries and compute frequencies. researchgate.netarabjchem.org Similarly, research on 3‑chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidine-4-one used the B3LYP/6–311++G(d,p) basis set for geometry optimization. bohrium.com Such analyses for this compound would reveal how the tolyl and chloro substituents influence the geometry of the pyridine ring.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemistry calculations that solve the electronic Schrödinger equation without empirical parameters. While often considered less accurate than modern DFT methods for many applications, HF is still valuable, particularly as a baseline for more advanced calculations.

In studies of related compounds like 2-chloronicotinic acid, Hartree-Fock methods have been used alongside DFT to calculate molecular geometry and vibrational frequencies. researchgate.net For 2-chloro-5-nitropyridine, both ab-initio Hartree-Fock and DFT methods were employed to calculate structural parameters and spectroscopic data. researchgate.net A similar application to this compound would provide a foundational understanding of its electronic structure.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods are instrumental in predicting the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating these frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular vibrations, such as C-H stretching, C=C ring vibrations, and C-Cl vibrations.

For example, the vibrational spectra of 2-chloropyridine (B119429) and 3-chloropyridine (B48278) have been successfully analyzed using DFT calculations (B3LYP with 6-311++G(d,p) basis set), showing excellent agreement with experimental values. researchgate.net A similar theoretical study on this compound would predict its characteristic IR and Raman bands, aiding in its experimental identification and characterization.

Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Analyses of various pyridine derivatives consistently include HOMO-LUMO calculations. For 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap was calculated to characterize its chemical reactivity. mdpi.com In studies of imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO gap was used to examine intramolecular charge transfer. mdpi.com For this compound, a HOMO-LUMO analysis would identify the distribution of electron density and predict its behavior in reactions.

Chemical Reactivity and Stability Prediction

Electrophilic and Nucleophilic Sites Determination

Computational models can predict the most likely sites for electrophilic and nucleophilic attack on a molecule. This is often achieved by analyzing the distribution of electron density, for example, through the calculation of a Molecular Electrostatic Potential (MEP) map. These maps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Theoretically, in pyridine systems, the nitrogen atom and the carbon atoms at positions 3 and 5 are typically nucleophilic sites, while positions 2, 4, and 6 are electrophilic. acs.orgnih.gov The presence of substituents, like the chloro and m-tolyl groups in the target compound, would modulate this reactivity. For instance, the nitrogen atom in the pyridine ring generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq A computational study on this compound would precisely map these reactive sites, providing valuable insight for synthetic applications.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing synthetic outcomes. For this compound, a key reaction of interest is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a staple in the formation of C-C bonds. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of the reaction energy landscape, including the identification of intermediates and transition states.

While specific DFT studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational analyses of similar 2-chloropyridine systems. These studies reveal that the oxidative addition of the C-Cl bond to a palladium(0) catalyst is a critical step. Two primary mechanisms are often considered: a concerted three-centered pathway and a nucleophilic displacement (SNAAr-like) mechanism. chemscene.com The preferred pathway is influenced by factors such as the ligand on the palladium catalyst and the electronic nature of the pyridine ring. nih.gov

For 2-chloropyridines, the nitrogen atom's lone pair can influence the reaction by destabilizing the C2-Cl bond through hyperconjugation, potentially favoring a displacement mechanism. chemscene.comnih.gov In the case of this compound, the electron-donating nature of the m-tolyl group would likely have a subtle electronic influence on the pyridine ring, which could be quantified through transition state energy calculations.

Transition state analysis involves locating the highest energy point along the reaction coordinate. The geometry and energy of this transition state determine the kinetic feasibility of a particular reaction step. For the Suzuki-Miyaura coupling of a 2-chloropyridine derivative, computational models can predict the activation energies for both the concerted and displacement pathways.

Table 1: Representative Calculated Activation Energies for Oxidative Addition Mechanisms of a 2-Chloropyridine Analog

| Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Concerted Mechanism | Pd(PPh₃)₂ | 22.5 |

| Displacement (SNAr-like) Mechanism | Pd(PPh₃)₂ | 19.8 |

Note: The data in this table is illustrative and based on computational studies of analogous 2-chloropyridine systems. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule.

In an MEP map, regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of relatively neutral potential.

For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atom of the pyridine ring, a consequence of its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with Lewis acids. The chlorine atom, being highly electronegative, would also create a region of negative potential. The tolyl group, being an electron-donating group, would slightly increase the electron density on the pyridine ring compared to an unsubstituted chloropyridine. The hydrogen atoms of the aromatic rings would exhibit positive potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Pyridine Nitrogen | Highly Negative | Red | Site for electrophilic attack and hydrogen bonding |

| Chlorine Atom | Negative | Red to Yellow | Potential for halogen bonding interactions |

| Aromatic Rings (π-system) | Slightly Negative | Yellow to Green | Interaction with electrophiles |

| Hydrogen Atoms | Positive | Blue | Potential for weak hydrogen bonding |

Note: This table is based on the general principles of MEP analysis and data from analogous substituted pyridines.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). uni-muenchen.de A key feature of NBO analysis is its ability to quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stability of the molecule.

The strength of these donor-acceptor interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions in a Substituted Pyridine System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C)ring | ~5-10 | n → π |

| LP (3) Cl | σ (C-C)ring | ~1-3 | n → σ |

| π (C-C)tolyl | π (C-C)pyridine | ~2-5 | π → π* |

Note: This data is illustrative and based on NBO analyses of similar aromatic and heterocyclic compounds. The specific E(2) values for this compound would require a dedicated computational study.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are among the most significant forces in directing the assembly of molecules in the solid state. In the context of 2-Chloro-5-(m-tolyl)pyridine, the primary hydrogen bond acceptors are the nitrogen atom of the pyridine (B92270) ring and, potentially, the chlorine atom, while various C-H groups act as donors.

In the absence of a crystal structure for this compound, the analysis of a similar molecule, 2-Chloro-5-(chloromethyl)pyridine, provides valuable insights into the probable hydrogen bonding motifs. The crystal structure of 2-Chloro-5-(chloromethyl)pyridine reveals that molecules are connected through intermolecular C-H···N hydrogen bonds, forming dimeric structures. nih.govnih.gov These interactions are crucial for the stabilization of the crystal lattice. nih.gov

In this related structure, a C-H group from the chloromethyl substituent of one molecule interacts with the nitrogen atom of the pyridine ring of an adjacent molecule. This C-H···N bond is a defining feature of the crystal packing. The geometric parameters for this interaction in 2-Chloro-5-(chloromethyl)pyridine are detailed in the table below.

Interactive Data Table: Hydrogen Bond Geometry in 2-Chloro-5-(chloromethyl)pyridine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C6-H6A···N | 0.97 | 2.57 | 3.453 | 151 |

Data sourced from the crystallographic study of 2-Chloro-5-(chloromethyl)pyridine. nih.gov

Based on this, it is highly probable that this compound would also exhibit C-H···N hydrogen bonds, likely involving the aromatic C-H donors from the tolyl ring or the pyridine ring interacting with the pyridine nitrogen acceptor. The presence of a methyl group on the tolyl ring could also provide C-H donors for such interactions. C-H···O bonds are not anticipated to be a primary interaction in an anhydrous crystalline form of this compound, as there are no oxygen acceptors in the molecule itself.

The presence of a halogen atom, such as chlorine, on the pyridine ring can influence the hydrogen bonding patterns in several ways. The electronegativity of the chlorine atom can modulate the acidity of the aromatic C-H protons, potentially strengthening their capacity as hydrogen bond donors.

Furthermore, chlorination can impact the intermolecular hydrogen bond interactions by altering the electron density of the aromatic system. Studies on polyamide membranes have shown that chlorination can lead to the weakening or breaking of existing hydrogen bonds, such as N-H···O=C, by modifying the electronic environment of the participating atoms. While this compound does not possess amide-like hydrogen bonds, this principle highlights the electronic influence of halogenation on the strength and nature of hydrogen bonding within a crystal lattice. The introduction of a chlorine atom can create a more complex electrostatic potential map, influencing how molecules approach each other and which hydrogen bond donors and acceptors are favored.

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The chlorine atom in this compound, being covalently bonded to an sp²-hybridized carbon of the pyridine ring, has the potential to form halogen bonds.

The chlorine atom in this compound can potentially engage in two significant types of halogen bonds: C-Cl···N and C-Cl···π interactions.

C-Cl···N Interactions: The nitrogen atom of the pyridine ring in an adjacent molecule is a good Lewis base and can act as a halogen bond acceptor. This would result in a linear or near-linear arrangement of the C-Cl···N atoms. Such interactions have been observed in the crystal structures of other chlorinated nitrogen-containing heterocyclic compounds.

C-Cl···π Interactions: The electron-rich π-systems of the pyridine and tolyl rings can also serve as halogen bond acceptors. In this geometry, the chlorine atom would be directed towards the face of one of the aromatic rings of a neighboring molecule.

The strength of these interactions depends on the electrostatic potential of the chlorine atom. The electron-withdrawing nature of the pyridine ring enhances the positive electrostatic potential (the σ-hole) on the outer side of the chlorine atom, making it a more effective halogen bond donor.

Interactive Data Table: Typical Geometries of Halogen Bonds

| Interaction Type | Typical Distance (Å) | Typical Angle (C-X···A) (°) |

|---|---|---|

| C-Cl···N | 3.0 - 3.5 | 160 - 180 |

| C-Cl···π | 3.2 - 3.8 | 150 - 170 |

Note: These are generalized values for illustrative purposes.

In the crystal structure of this compound, a competition between halogen bonds and hydrogen bonds for the same acceptor site—the pyridine nitrogen—is likely to occur. The pyridine nitrogen can act as either a hydrogen bond acceptor (in a C-H···N interaction) or a halogen bond acceptor (in a C-Cl···N interaction).

π-π Stacking Interactions

Aromatic rings, such as the pyridine and tolyl moieties in this compound, can interact through π-π stacking. These interactions are a result of electrostatic and van der Waals forces between the delocalized π-electron systems of the rings.

In the solid state, π-π stacking can manifest in several geometries, most commonly face-to-face or offset face-to-face arrangements. In an offset arrangement, the centroid of one ring is displaced relative to the centroid of the other, which is often more energetically favorable as it reduces electrostatic repulsion.

Interactive Data Table: Parameters for π-π Stacking Interactions

| Parameter | Description | Typical Value Range |

|---|---|---|

| Inter-centroid Distance | The distance between the geometric centers of two aromatic rings. | 3.3 - 3.8 Å |

| Interplanar Distance | The perpendicular distance between the planes of the two rings. | 3.3 - 3.6 Å |

| Slip Angle | The angle between the centroid vector and the normal to the plane of one of the rings. | 0 - 25° |

Note: These are generalized values for illustrative purposes.

Aromatic Ring Stacking Geometries

Aromatic π-π stacking interactions are a significant contributor to the structural organization of this compound. These interactions involve the electron-rich π systems of the pyridine and tolyl rings. The specific geometries of these stacking interactions, such as parallel-displaced or T-shaped arrangements, are determined by the electrostatic and van der Waals forces between the aromatic rings. The presence of the electron-withdrawing chlorine atom on the pyridine ring and the electron-donating methyl group on the tolyl ring modulates the quadrupole moments of the rings, influencing the preferred stacking motifs. Detailed crystallographic studies are required to determine the precise inter-planar distances and slippage angles, which are key parameters in characterizing the strength and nature of these π-π stacking interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

To gain a more quantitative understanding of the intermolecular interactions in the crystal structure of this compound, Hirshfeld surface analysis is a powerful tool. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties such as dnorm (a normalized contact distance) onto this surface, it is possible to visualize and quantify the different types of intermolecular contacts.

Crystal Engineering and Design Principles

The knowledge gleaned from the study of intermolecular interactions in this compound is directly applicable to the field of crystal engineering. This discipline focuses on the design and synthesis of new crystalline materials with desired physical and chemical properties. By understanding the hierarchy and directionality of the non-covalent interactions present in the crystal structure of this compound, researchers can develop strategies to control the formation of specific supramolecular synthons.

For instance, the robust nature of certain hydrogen or halogen bonds could be exploited to build predictable and stable crystal structures. By modifying the substituents on the pyridine or tolyl rings, it is possible to tune the intermolecular interactions and thereby alter the crystal packing and, consequently, the material's properties, such as melting point, solubility, and even its optical or electronic behavior. The detailed structural information of this compound can therefore serve as a valuable case study for developing and refining the principles of rational crystal design.

Role As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Functional Pyridine (B92270) Derivatives

The synthetic utility of 2-Chloro-5-(m-tolyl)pyridine is primarily centered on the reactivity of the C2-chloro substituent. The chlorine atom acts as a proficient leaving group, enabling its displacement through various nucleophilic substitution and cross-coupling reactions. This facilitates the introduction of a wide range of functional groups, thereby allowing for the systematic modification of the pyridine core.

Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of 2-chloropyridines. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous 2-chloropyridine (B119429) systems. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for introducing new aryl or alkyl groups) and the Buchwald-Hartwig amination (for forming carbon-nitrogen bonds) are standard methods for functionalizing the 2-position of the pyridine ring. evitachem.com

A notable application of related 2-chloropyridines is in nickel-catalyzed cross-electrophile coupling reactions, which join two different electrophiles, such as a 2-chloropyridine and an alkyl bromide. nih.gov This methodology avoids the need for pre-formed organometallic reagents and offers a direct route to 2-alkylated pyridines. nih.gov The functional group tolerance of such reactions makes them highly valuable in synthetic campaigns.

The general scheme for these transformations allows for the creation of a library of compounds from a single precursor, as illustrated in the table below, which showcases potential derivatizations based on established chemistries for the 2-chloropyridine scaffold.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst System | Functional Group Introduced at C2-Position | Resulting Derivative Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl (Ar) | 2-Aryl-5-(m-tolyl)pyridines |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino (NR₂) | 2-Amino-5-(m-tolyl)pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | 2-Alkynyl-5-(m-tolyl)pyridines |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Alkyl/Aryl (R) | 2-Alkyl/Aryl-5-(m-tolyl)pyridines |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR (Alkoxide) | Alkoxy (OR) | 2-Alkoxy-5-(m-tolyl)pyridines |

Scaffold for Ligand Design in Catalysis

The rigid, well-defined geometry of the pyridine ring makes this compound and its derivatives attractive scaffolds for the design of ligands used in coordination chemistry and transition-metal catalysis. The nitrogen atom of the pyridine ring serves as a primary coordination site for metal centers. By synthesizing derivatives through the C2-chloro position, bidentate or polydentate ligands can be constructed, capable of forming stable chelate complexes with metals like palladium, platinum, nickel, and iridium. researchgate.netmdpi.comnih.gov

For instance, the introduction of phosphine, amine, or other heteroatomic groups at the 2-position can lead to the formation of ligands (e.g., P,N-ligands or N,N-ligands) that are highly effective in various catalytic transformations. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the introduced functional group and by the inherent properties of the tolyl moiety at the 5-position. This tunability is critical for optimizing catalyst performance, including activity, selectivity, and stability.

Palladium complexes featuring pyridine-based ligands have been investigated for their catalytic activity and potential applications as artificial metallonucleases and in cross-coupling reactions. biointerfaceresearch.comnih.gov The design of such ligands often involves creating a chelating environment that stabilizes the metal center and facilitates the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. acs.org While direct examples employing this compound are scarce, the principles of ligand design are broadly applicable to this scaffold.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Route from this compound | Potential Metal Complexes | Potential Catalytic Applications |

|---|---|---|---|

| N,N'-Bidentate | Reaction with 2-aminopyridine (B139424) derivatives | Palladium(II), Platinum(II), Ruthenium(II) | Cross-coupling, Transfer Hydrogenation |

| P,N-Bidentate | Reaction with diphenylphosphine (B32561) or related phosphines | Palladium(II), Nickel(II), Rhodium(I) | Asymmetric Catalysis, C-H Activation |

| N,O-Bidentate | Reaction with 2-hydroxyphenylboronic acid | Iridium(III), Copper(II) | OLEDs, Oxidation Catalysis |

Development of Advanced Materials Based on Substituted Pyridines

Substituted pyridines are integral components in the field of materials science, particularly in the development of organic electronic materials. The electron-deficient nature of the pyridine ring makes it a useful building block for creating electron-transporting or emissive materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Derivatives of this compound can be envisioned as key intermediates for such materials. The tolyl group provides solubility and influences the solid-state packing, while the pyridine core imparts specific electronic properties. Through reactions at the C2-position, this scaffold can be incorporated into larger conjugated systems, polymers, or dendrimers. For example, coupling reactions can be used to link the this compound unit to other aromatic or heteroaromatic systems, extending the π-conjugation and tuning the frontier molecular orbital energy levels (HOMO/LUMO).

Research on pyridine-3,5-dicarbonitrile (B74902) fragments, for example, has shown their potential in creating electron-transporting organic semiconductors that exhibit long-lived emissions, a desirable property for efficient OLEDs. beilstein-journals.org By analogy, functionalizing the this compound core with electronically active groups could lead to novel materials with tailored photophysical and electronic properties. The ability to create extended aromatic systems from this building block opens avenues for developing new materials for a variety of advanced technological applications.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(m-tolyl)pyridine, and how do reaction conditions influence yield?

Answer:

- Direct Chlorination: Pyridine derivatives can be synthesized via electrophilic substitution. For example, chlorination of 5-(m-tolyl)pyridine using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., AlCl₃) may introduce the chlorine atom at position 2. However, regioselectivity must be verified via NMR .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling between 2-chloropyridine-5-boronic acid and m-tolyl halides (e.g., m-bromotoluene) using Pd catalysts (e.g., Pd(PPh₃)₄) in a base (e.g., Na₂CO₃) and solvent (e.g., DMF/H₂O) is a viable route. Optimize ligand choice (e.g., SPhos) to enhance coupling efficiency .

- Yield Factors: Temperature (80–120°C), solvent polarity, and catalyst loading critically affect yields. For example, excessive Cl₂ can lead to over-chlorination, reducing purity. Monitor via TLC or HPLC .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

- ¹H/¹³C-NMR:

- ¹H-NMR: The meta-methyl group (m-tolyl) appears as a singlet (~δ 2.3 ppm). Pyridine protons show splitting patterns: H-3 and H-4 as doublets (δ 7.5–8.5 ppm), while H-6 (adjacent to Cl) is deshielded .

- ¹³C-NMR: The chlorine-bearing C-2 resonates at ~δ 150 ppm, while the m-tolyl carbons are identified at δ 20–140 ppm. Use DEPT-135 to distinguish CH₃ groups .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calc. for C₁₂H₁₁ClN: 204.0684). Fragmentation patterns (e.g., loss of Cl or m-tolyl) validate connectivity .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: CHCl₃/hexane) and refine using SHELX .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for enhanced reactivity?

Answer:

- DFT Calculations:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C-2 and C-5) prone to nucleophilic attack. The Cl substituent increases positive charge density at C-2 .

- Transition State Analysis: Model SNAr reactions at C-2 using Gaussian08. Optimize geometries with B3LYP/6-31G(d) to predict activation barriers .

- Molecular Docking: Screen derivatives for binding to target enzymes (e.g., kinase inhibitors). Use AutoDock Vina to assess binding affinity and steric compatibility .

Q. What strategies resolve low yields in Pd-catalyzed cross-coupling reactions involving this compound?

Answer:

- Catalyst Optimization: Replace traditional Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance stability and turnover .

- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 30min at 150°C, improving yield by 20–30% while minimizing decomposition .

- Additives: Use silver salts (Ag₂CO₃) to scavenge halides, preventing catalyst poisoning. Monitor via in situ IR for intermediate stability .

Q. How to analyze contradictory data in regioselectivity studies of electrophilic substitutions?

Answer:

- Competitive Experiments: Compare reaction outcomes using isotopic labeling (e.g., ²H at C-2 vs. C-6) under identical conditions. Analyze via LC-MS to quantify product ratios .

- Kinetic vs. Thermodynamic Control: Vary temperature (e.g., 25°C vs. 80°C) to determine if products are kinetically or thermodynamically favored. Use Eyring plots to derive activation parameters .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Answer:

- PPE: Wear nitrile gloves (tested against chlorinated compounds), safety goggles (EN 166), and lab coats. Use fume hoods for synthesis .

- Storage: Store in amber glass under N₂ at 2–8°C to prevent hydrolysis. Incompatible with strong oxidizers (e.g., HNO₃) .

- Waste Disposal: Neutralize with 10% NaOH, then incinerate in a licensed facility with scrubbers for HCl gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.